molecular formula C9H10BNO2 B8020569 (2-methyl-1H-indol-4-yl)boronic acid

(2-methyl-1H-indol-4-yl)boronic acid

Cat. No.: B8020569
M. Wt: 174.99 g/mol
InChI Key: KXGGOWBPTLOYNR-UHFFFAOYSA-N
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Description

(2-methyl-1H-indol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids It features an indole ring substituted with a boronic acid group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-indol-4-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature, making it a versatile method for the synthesis of various boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-indol-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-1H-indol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the indole ring and the boronic acid group provides a versatile scaffold for the development of novel compounds with diverse applications .

Properties

IUPAC Name

(2-methyl-1H-indol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-6-5-7-8(10(12)13)3-2-4-9(7)11-6/h2-5,11-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGGOWBPTLOYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=C(NC2=CC=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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